![molecular formula C11H16O2 B14249518 3-[(2S)-2-methylbutoxy]phenol CAS No. 252235-35-1](/img/structure/B14249518.png)
3-[(2S)-2-methylbutoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2S)-2-methylbutoxy]phenol is a phenolic compound characterized by the presence of a hydroxyl group attached to an aromatic ring and a 2-methylbutoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-2-methylbutoxy]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a 2-methylbutanol derivative. This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of phenolic compounds often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Catalysts such as copper or palladium may be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-2-methylbutoxy]phenol undergoes various chemical reactions, including:
Reduction: Reduction of quinones back to phenols can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, are common for phenolic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro-phenols, halogenated phenols.
Scientific Research Applications
3-[(2S)-2-methylbutoxy]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(2S)-2-methylbutoxy]phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This activity is facilitated by the hydroxyl group on the aromatic ring . Additionally, its antimicrobial properties may be attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.
4-methylphenol: A phenolic compound with a methyl group at the para position relative to the hydroxyl group.
2-methylbutoxyphenol: A compound similar to 3-[(2S)-2-methylbutoxy]phenol but with the substituent at a different position on the aromatic ring.
Uniqueness
This compound is unique due to the specific positioning of the 2-methylbutoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its antioxidant and antimicrobial properties compared to other phenolic compounds .
Properties
CAS No. |
252235-35-1 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-[(2S)-2-methylbutoxy]phenol |
InChI |
InChI=1S/C11H16O2/c1-3-9(2)8-13-11-6-4-5-10(12)7-11/h4-7,9,12H,3,8H2,1-2H3/t9-/m0/s1 |
InChI Key |
QJZRJZPUFQDTPZ-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@H](C)COC1=CC=CC(=C1)O |
Canonical SMILES |
CCC(C)COC1=CC=CC(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



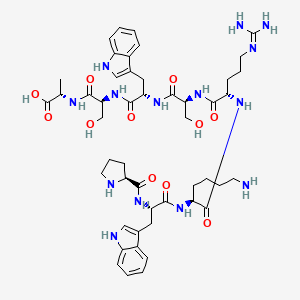
![3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14249445.png)
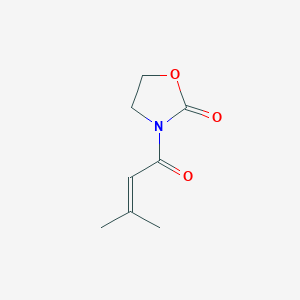
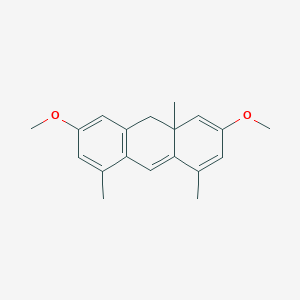
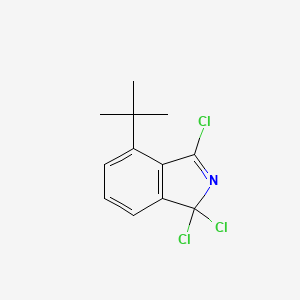
![1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B14249481.png)

![2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate](/img/structure/B14249500.png)
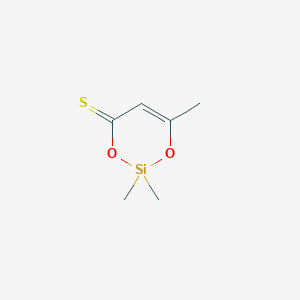
![4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol](/img/structure/B14249512.png)

![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
